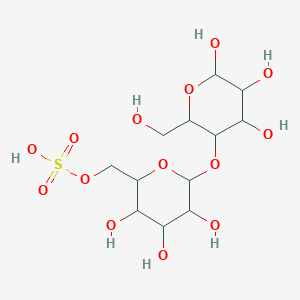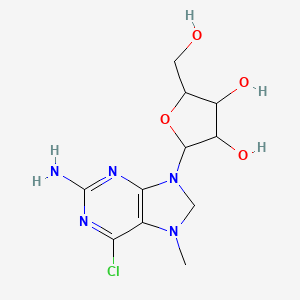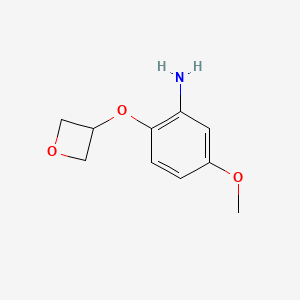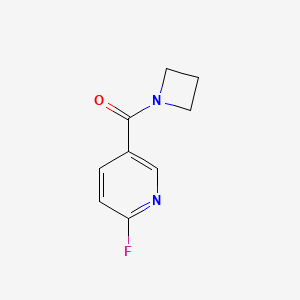
N-Methyl-1-(3-methyl-5-nitrophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-(3-methyl-5-nitrophenyl)methanamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a benzene ring, along with a methylated amine group (-NH-CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(3-methyl-5-nitrophenyl)methanamine typically involves the nitration of a suitable aromatic precursor followed by methylation. One common method is the nitration of 3-methylacetophenone to introduce the nitro group, followed by reductive amination to introduce the methylamine group. The reaction conditions often involve the use of nitric acid and sulfuric acid for nitration, and a reducing agent such as sodium borohydride for the reductive amination step.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(3-methyl-5-nitrophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Formation of N-Methyl-1-(3-methyl-5-aminophenyl)methanamine.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
N-Methyl-1-(3-methyl-5-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of N-Methyl-1-(3-methyl-5-nitrophenyl)methanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(3-nitrophenyl)methanamine
- N-Methyl-1-(4-nitrophenyl)methanamine
- N-Methyl-1-(2-nitrophenyl)methanamine
Uniqueness
N-Methyl-1-(3-methyl-5-nitrophenyl)methanamine is unique due to the specific positioning of the nitro and methyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to distinct chemical and biological properties compared to its isomers.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
N-methyl-1-(3-methyl-5-nitrophenyl)methanamine |
InChI |
InChI=1S/C9H12N2O2/c1-7-3-8(6-10-2)5-9(4-7)11(12)13/h3-5,10H,6H2,1-2H3 |
InChI Key |
YOKJKYWWKJLEER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-(trifluoromethyl)-](/img/structure/B12072183.png)
![N1-[6-(2-pyridylthio)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B12072189.png)



![5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-(p-tolyl)-1,2,4-oxadiazole](/img/structure/B12072216.png)


methylamine](/img/structure/B12072240.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-3-enylamino)methyl]pyrimidine-2,4-dione](/img/structure/B12072255.png)


